molecular formula C15H11BrN2O4 B563580 5-Nitro-2-(bromoacetamido)benzophenone-d5 CAS No. 1189454-04-3

5-Nitro-2-(bromoacetamido)benzophenone-d5

Cat. No.: B563580
CAS No.: 1189454-04-3
M. Wt: 368.198
InChI Key: USZJZGVAIGKLRF-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(bromoacetamido)benzophenone-d5 is a deuterated derivative of 5-Nitro-2-(bromoacetamido)benzophenone. This compound is primarily used in proteomics research and is known for its stable isotopic labeling, which aids in various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(bromoacetamido)benzophenone-d5 involves multiple steps. The starting material is typically 5-nitro-2-aminobenzophenone, which undergoes bromination to introduce the bromoacetamido group. The deuterium labeling is achieved through specific deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the isotopic purity and consistency of the product. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(bromoacetamido)benzophenone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-2-(bromoacetamido)benzophenone-d5 is extensively used in:

    Proteomics Research: As a stable isotope-labeled compound, it is used in mass spectrometry for protein identification and quantification.

    Biochemical Studies: It aids in studying enzyme mechanisms and protein interactions.

    Medicinal Chemistry: Used in the development of new drugs and therapeutic agents.

    Industrial Applications: Employed in the synthesis of advanced materials and chemical intermediates

Mechanism of Action

The compound exerts its effects primarily through its interaction with proteins and enzymes. The bromoacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The nitro group can participate in redox reactions, affecting the oxidative state of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-(chloroacetamido)benzophenone
  • 5-Nitro-2-(iodoacetamido)benzophenone
  • 5-Nitro-2-(fluoroacetamido)benzophenone

Uniqueness

5-Nitro-2-(bromoacetamido)benzophenone-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved performance in mass spectrometry and other analytical techniques .

Properties

IUPAC Name

2-bromo-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZJZGVAIGKLRF-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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